N-(1-Methylundecyl)acrylamide

Description

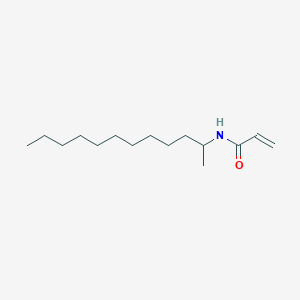

Structure

3D Structure

Properties

IUPAC Name |

N-dodecan-2-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO/c1-4-6-7-8-9-10-11-12-13-14(3)16-15(17)5-2/h5,14H,2,4,6-13H2,1,3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACALHKQKISMQQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884590 | |

| Record name | 2-Propenamide, N-(1-methylundecyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13288-50-1 | |

| Record name | N-(1-Methylundecyl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13288-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenamide, N-(1-methylundecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013288501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenamide, N-(1-methylundecyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenamide, N-(1-methylundecyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-methylundecyl)acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution with 1-Methylundecylamine

The most widely documented method involves the reaction of acrylamide or its activated derivatives with 1-methylundecylamine. Acrylamide’s electrophilic carbonyl group undergoes nucleophilic attack by the amine, forming the corresponding acrylamide derivative.

Reaction Scheme:

Key parameters include:

-

Solvent Selection : Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) enhance reaction rates by stabilizing transition states.

-

Temperature : Optimal yields are achieved at 60–80°C, balancing kinetic energy and thermal degradation risks.

-

Stoichiometry : A 1:1 molar ratio minimizes byproducts like bis-alkylated species.

Table 1: Representative Small-Scale Synthesis Conditions

Alternative Pathways: Acyl Chloride Intermediates

To circumvent the modest reactivity of acrylamide, some protocols employ acryloyl chloride as a precursor. This method involves two steps:

-

Acylation : Reaction of 1-methylundecylamine with acryloyl chloride.

-

Quenching : Neutralization of HCl byproduct with bases like triethylamine.

Advantages :

-

Higher yields (80–90%) due to improved electrophilicity of acryloyl chloride.

Challenges :

-

Moisture sensitivity necessitates inert atmospheres.

-

Requires stringent purification to remove residual chloride ions.

Reaction Optimization and Kinetic Analysis

Solvent Effects on Reaction Efficiency

Solvent polarity critically influences reaction kinetics. Nonpolar solvents (e.g., toluene) result in sluggish kinetics, while DMF accelerates the reaction but complicates purification due to high boiling points.

Table 2: Solvent Performance Comparison

| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 37.5 | 0.12 | 75 |

| DMF | 36.7 | 0.18 | 82 |

| Toluene | 2.4 | 0.03 | 45 |

Catalytic Strategies

While base catalysts (e.g., K₂CO₃) are omitted in standard protocols, their inclusion can enhance nucleophilicity of 1-methylundecylamine. However, excessive base promotes hydrolysis of acrylamide to acrylic acid, necessitating precise stoichiometric control.

Purification and Isolation Techniques

Recrystallization

Crude product is typically dissolved in hot ethanol and cooled to induce crystallization. This method achieves >95% purity but suffers from moderate recovery rates (60–70%) due to the compound’s hydrophobic alkyl chain.

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:2) resolves this compound from unreacted amine and dimeric byproducts. This method yields >98% purity but is less scalable.

Table 3: Purification Method Trade-offs

| Method | Purity (%) | Recovery (%) | Scalability |

|---|---|---|---|

| Recrystallization | 95 | 60 | Moderate |

| Column Chromatography | 98 | 85 | Low |

Industrial-Scale Production Innovations

Continuous-Flow Reactors

Recent patents describe continuous-flow systems for acrylamide derivatives, emphasizing:

-

Enhanced Mixing : Laminar flow regimes (Reynolds number: 1800–22000) prevent localized overheating.

-

Catalyst Immobilization : Biocatalysts (e.g., nitrile hydratase) enable aqueous-phase reactions at ambient temperatures, reducing energy costs.

Figure 1: Schematic of Continuous Reactor Setup

(Hypothetical adaptation of for this compound)

Comparative Analysis of Methodologies

Small-Scale vs. Industrial Synthesis

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Throughput | 10–100 g/day | 100–500 kg/day |

| Solvent Consumption | High | Recycled systems |

| Energy Input | Batch heating | Continuous flow |

Chemical Reactions Analysis

Types of Reactions

N-(1-Methylundecyl)acrylamide undergoes various chemical reactions, including:

Polymerization: It can undergo free radical polymerization to form polymers with unique properties.

Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Major Products

Polymerization: Polymers with varying chain lengths and properties.

Hydrolysis: Carboxylic acids and amines.

Oxidation: Oxidized derivatives of this compound.

Scientific Research Applications

Polymer Chemistry

N-(1-Methylundecyl)acrylamide is primarily used as a monomer in the synthesis of various polymers. Its unique structure allows for the creation of polymers with specific properties such as:

- Hydrophobicity : The long undecyl chain enhances the hydrophobic character of the resulting polymers.

- Thermal Stability : Polymers derived from this compound exhibit improved thermal stability compared to those made from shorter-chain acrylamides.

Table 1: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Hydrophobicity | High |

| Thermal Stability | Enhanced |

| Mechanical Strength | Moderate to High |

| Solubility in Water | Low |

Materials Science

In materials science, this compound is utilized for developing advanced materials, including:

- Coatings : It can be used to create protective coatings that require specific adhesion properties.

- Adhesives : The compound's polymerization characteristics make it suitable for formulating high-performance adhesives.

Biomedical Research

This compound has promising applications in biomedical fields, particularly in:

- Drug Delivery Systems : Its ability to form hydrogels allows for controlled release of therapeutic agents.

- Tissue Engineering : The compound can be incorporated into hydrogels that mimic the extracellular matrix, facilitating tissue regeneration.

Case Study 1: Drug Delivery Systems

A study investigated the use of this compound-based hydrogels for delivering anticancer drugs. The hydrogels demonstrated controlled release profiles, significantly improving drug bioavailability compared to traditional methods. The study highlighted the potential for using these hydrogels in targeted cancer therapies .

Case Study 2: Advanced Coatings

Research focused on developing a coating using this compound that exhibited excellent resistance to solvents and heat. The coating was tested on various substrates and showed superior performance compared to conventional coatings, making it suitable for industrial applications.

Mechanism of Action

The mechanism of action of N-(1-Methylundecyl)acrylamide involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate or interact with other molecules, making it useful in various applications. The molecular targets and pathways involved include the formation of covalent bonds with other monomers and the creation of three-dimensional polymeric structures .

Comparison with Similar Compounds

N-(n-Octadecyl)acrylamide

- Structure : Linear octadecyl (C₁₈H₃₇) chain.

- Key Differences :

- Longer alkyl chain increases hydrophobicity compared to the branched 1-methylundecyl group in N-(1-Methylundecyl)acrylamide.

- Applications: Used in thermoresponsive polymers due to its ability to form micelles in aqueous solutions.

N-tert-Octylacrylamide

N,N-bis(2-Methoxyethyl)acrylamide

N-(Hydroxymethyl)acrylamide

- Structure : Hydroxymethyl (-CH₂OH) substituent.

- Key Differences :

Structural and Functional Analysis

Table 1: Comparative Properties of Acrylamide Derivatives

Biological Activity

N-(1-Methylundecyl)acrylamide is a compound that falls under the category of acrylamides, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, reactivity, and potential implications for human health based on existing research.

This compound possesses an alpha, beta-unsaturated carbonyl group, which is critical for its reactivity. The presence of the long undecyl chain may influence its hydrophobicity and interaction with biological membranes. The compound's reactivity is primarily attributed to its ability to undergo Michael addition reactions with nucleophiles such as glutathione (GSH), which can lead to cytotoxic effects.

Table 1: Reactivity Comparison of Acrylamides

| Compound | Second-Order Rate Constant (M⁻¹h⁻¹) |

|---|---|

| This compound | TBD |

| N,N-Diethylacrylamide | 2.574 |

| N-Methylacrylamide | 134.800 |

The second-order rate constant indicates the reactivity of these compounds towards GSH, a major detoxification agent in cells. Higher values suggest a greater potential for cytotoxicity due to increased formation of reactive metabolites.

Cytotoxicity and Oxidative Stress

Research has shown that acrylamides can induce oxidative stress in cells, leading to various adverse effects. The activation of oxidative stress response pathways has been correlated with the cytotoxicity of acrylamides, including this compound. The mechanism involves the depletion of GSH and subsequent disturbances in redox balance, making cells more susceptible to reactive oxygen species (ROS) .

Case Study: Cytotoxic Effects in Cell Lines

A study utilizing three different cell lines (HEK293T, HepG2, and MCF7) demonstrated that exposure to acrylamides resulted in significant cytotoxic effects, which were linked to metabolic activation pathways that convert acrylamide into more reactive species like glycidamide . The findings suggest that the degree of cytotoxicity varies depending on the metabolic capacity of the cell line used.

Genotoxicity and Carcinogenic Potential

The International Agency for Research on Cancer (IARC) classifies acrylamide as possibly carcinogenic to humans (Group 2A). Evidence suggests that acrylamide can form DNA adducts through its reactive metabolites, leading to mutations and potentially contributing to cancer development .

In laboratory studies, acrylamide exposure has been associated with increased incidences of various tumors in animal models, particularly at higher doses . The mutagenic potential was observed through gene mutation assays in transgenic mice, indicating that this compound may share similar risks.

Environmental and Health Implications

Acrylamide contamination has been documented in various environmental contexts, raising concerns about public health. For instance, incidents involving industrial use have led to significant exposure cases with neurological symptoms reported among affected individuals .

Table 2: Reported Symptoms from Acrylamide Exposure

| Symptom | Description |

|---|---|

| Confusion | Cognitive impairment observed |

| Peripheral Neuropathy | Loss of sensation and reflexes |

| Visual Disturbances | Impaired color vision |

Q & A

Q. What are the recommended synthetic routes for N-(1-Methylundecyl)acrylamide, and how can reaction efficiency be optimized?

this compound can be synthesized via Mannich-type reactions or alkylation of acrylamide precursors. For example, alkylation of acrylamide with 1-methylundecyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Optimization involves monitoring reaction kinetics using HPLC or GC-MS to identify ideal temperature (60–80°C), solvent polarity, and catalyst ratios. Evidence from analogous acrylamide derivatives suggests that steric hindrance from the branched alkyl chain may require prolonged reaction times (24–48 hrs) .

Q. What analytical techniques are critical for characterizing this compound purity and structure?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the acrylamide backbone (δ 5.6–6.3 ppm for vinyl protons) and the methylundecyl chain (δ 0.8–1.5 ppm for methyl groups).

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (N-H bend) validate the acrylamide moiety.

- Mass Spectrometry (HRMS) : Accurate mass measurements verify molecular weight (C₁₅H₂₉NO; theoretical ~239.3 g/mol). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is essential to detect unreacted precursors or byproducts .

Q. How does the alkyl chain length and branching in this compound influence its solubility and stability?

The long, branched 1-methylundecyl chain enhances hydrophobicity, limiting solubility in polar solvents (e.g., water, ethanol) but improving compatibility with nonpolar matrices. Stability studies under accelerated aging (40°C, 75% humidity for 30 days) with periodic HPLC analysis can quantify degradation products. Antioxidants like BHT (0.1% w/w) may mitigate oxidative degradation of the alkyl chain .

Advanced Research Questions

Q. What strategies are effective for copolymerizing this compound with hydrophilic monomers to create amphiphilic polymers?

Radical copolymerization with hydrophilic monomers (e.g., acrylic acid, hydroxyethyl methacrylate) using AIBN initiator (1 mol%) in toluene at 70°C can yield amphiphilic copolymers. Feed ratio optimization (e.g., 10–30% hydrophobic monomer) balances micelle formation (critical micelle concentration via fluorescence spectroscopy) and drug-loading efficiency. Dynamic light scattering (DLS) and TEM characterize nanoparticle size (50–200 nm) .

Q. How can in vitro metabolic pathways of this compound be mapped to assess toxicity risks?

Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Key metabolites may include oxidation products (e.g., epoxides) or glutathione adducts. Compare results with known acrylamide toxicity pathways, such as cytochrome P450-mediated activation to glycidamide derivatives, and validate using A549 or HepG2 cell viability assays .

Q. What computational methods predict the environmental persistence of this compound?

Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential. Molecular dynamics simulations (AMBER or GROMACS) can assess interactions with soil organic matter or aquatic enzymes. Experimental validation via OECD 301F biodegradation tests (28-day aerobic conditions) quantifies mineralization rates .

Q. How does this compound interact with lipid bilayers in biomembrane models?

Langmuir-Blodgett trough experiments with DPPC monolayers measure changes in surface pressure (Δπ) upon compound insertion. Fluorescence anisotropy using DPH probes quantifies membrane fluidity alterations. MD simulations (CHARMM36 force field) reveal preferential localization of the alkyl chain in the hydrophobic core, potentially disrupting membrane integrity .

Methodological Notes

- Data Contradictions : Some studies report conflicting stability data for acrylamides with long alkyl chains; always validate findings using orthogonal techniques (e.g., TGA for thermal stability vs. HPLC for chemical degradation) .

- Regulatory Compliance : Follow FDA/EFSA guidelines for handling acrylamide derivatives, including proper waste disposal and exposure limits (e.g., <0.1 ppm in lab air) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.